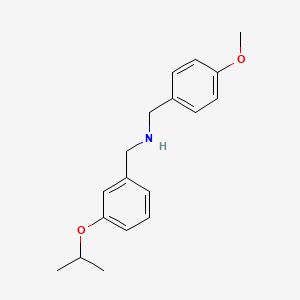
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
Descripción general
Descripción
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine (IPMPM) is a novel compound synthesized from 4-methoxyphenylacetonitrile and 3-isopropoxybenzaldehyde. It is a member of the class of molecules known as amines, which are organic compounds containing nitrogen atoms. IPMPM has recently been the subject of numerous scientific studies due to its potential applications in the fields of medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Benzylamino Coumarin Derivative
A novel coumarin derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, was synthesized from the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. The synthesis was carried out in ethyl acetate with triethylamine, yielding a product that was characterized using various NMR techniques, indicating detailed structural analysis and spatial orientation of the arylamino substituent and coumarin core (Dekić et al., 2020).
Chemical Properties and Analysis
Analytical Characterization of NBOMe Derivatives
NBOMe derivatives, recognized as designer hallucinogenic drugs, have been characterized analytically. These compounds, including N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine, are known for their agonistic properties at 5-HT2A receptors, affecting cognitive and behavioral processes. Analysis of these derivatives, particularly focusing on differentiating isomers, was achieved through chromatography-mass spectrometry methods, highlighting the complex nature and potential pharmacological aspects of these compounds (Kupriyanova et al., 2020).
Medicinal and Bioactive Research
Anticonvulsant Potential of Schiff Bases
Research into novel schiff bases of 3-aminomethyl pyridine has unveiled potential anticonvulsant agents. These compounds, synthesized through condensation reactions and characterized by various spectroscopic techniques, have demonstrated significant seizure protection in various models. This investigation reveals the therapeutic potential and the complex chemical nature of these compounds in medicinal research (Pandey & Srivastava, 2011).
Bioactive Phenethylamines and Tryptamines
N-Benzylphenethylamines, based on the 'NBOMe' template, have gained prominence in medicinal research and as recreational substances. This study focused on characterizing a collection of these compounds, including N-(2-methoxybenzyl)phenethylamine derivatives, using an array of spectroscopic and chromatographic techniques. The comprehensive data gathered from this research is invaluable for forensic toxicology and potentially for therapeutic applications (Brandt et al., 2015).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKNSYALTVJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




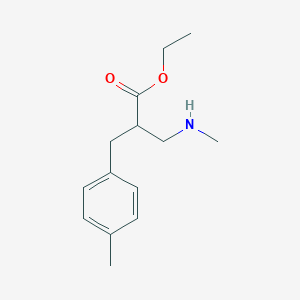

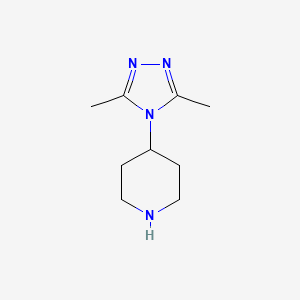
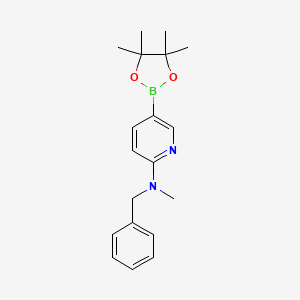
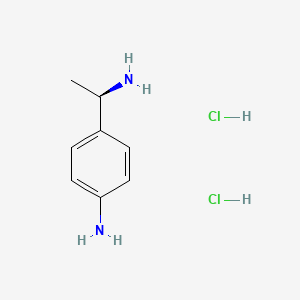
![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)




methanone hydrochloride](/img/structure/B1437259.png)
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
